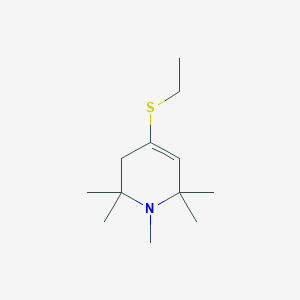
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is an organic compound with the molecular formula C12H23NS It is a derivative of pyridine, characterized by the presence of an ethylsulfanyl group and multiple methyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine typically involves the reaction of 2,2,6,6-tetramethylpiperidone with ethylthiol under specific conditions. The process includes:
Starting Material: 2,2,6,6-tetramethylpiperidone.
Reagent: Ethylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the ethylsulfanyl group.
Substitution: The methyl groups and the ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds .
Wirkmechanismus
The mechanism of action of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the pyridine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Ethylsulfanyl)-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar structural features.
1,2,2,6,6-pentamethyl-4-piperidone: Another related compound used in similar applications .
Uniqueness
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its structural features provide distinct advantages in certain applications, such as increased stability or specific reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C12H23NS |
|---|---|
Molekulargewicht |
213.38 g/mol |
IUPAC-Name |
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine |
InChI |
InChI=1S/C12H23NS/c1-7-14-10-8-11(2,3)13(6)12(4,5)9-10/h8H,7,9H2,1-6H3 |
InChI-Schlüssel |
CVYFGOPLSPXIEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC(N(C(C1)(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



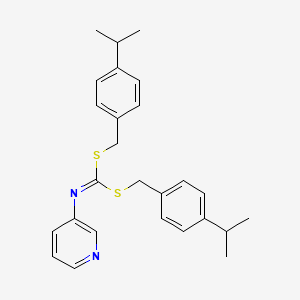
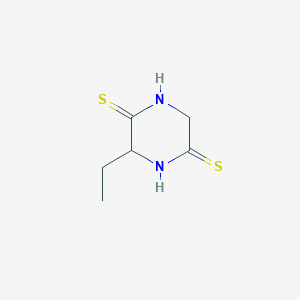
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)
![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)
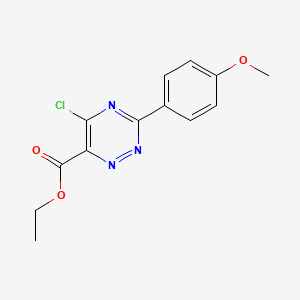
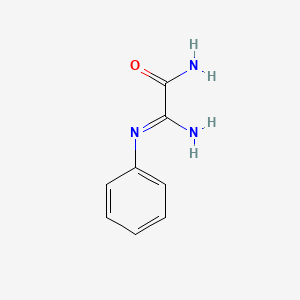
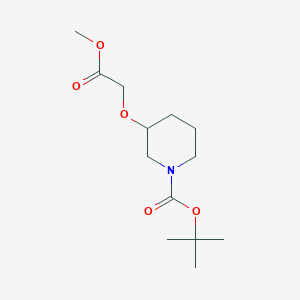
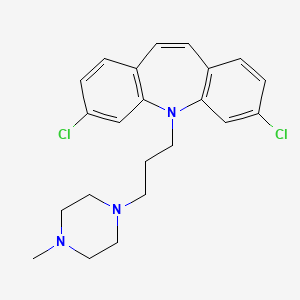


![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
